1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone demonstrates a sophisticated arrangement of aromatic and heterocyclic components. The compound possesses the molecular formula C15H10ClN3O2S with a molecular weight of 331.77 grams per mole, and is catalogued under Chemical Abstracts Service number 302552-42-7. The International Union of Pure and Applied Chemistry systematic nomenclature reflects the presence of multiple functional groups arranged in a specific geometric configuration that influences both chemical reactivity and physical properties.
The molecular backbone consists of an ethanone core structure bridging two distinct aromatic systems through a sulfur atom linkage. The 4-chlorophenyl group represents one terminal component, featuring a benzene ring substituted with a chlorine atom at the para position relative to the carbonyl attachment point. The opposite terminus contains a 1,3,4-oxadiazole ring system substituted at the 5-position with a 4-pyridinyl group, creating an extended conjugated system that significantly influences the compound's electronic properties and spectroscopic characteristics.
The three-dimensional molecular geometry is governed by the planarity requirements of the aromatic systems and the tetrahedral geometry around the sulfur atom. The 1,3,4-oxadiazole ring adopts a planar configuration essential for optimal orbital overlap and electronic delocalization. The pyridine ring maintains coplanarity with the oxadiazole system, facilitating extended conjugation across the heterocyclic portion of the molecule. These structural features contribute to the compound's stability and influence its interactions with analytical instrumentation.
| Structural Component | Chemical Environment | Connectivity Pattern |
|---|---|---|
| 4-Chlorophenyl ring | Electron-withdrawing substitution | C1-carbonyl attachment |
| Ethanone linker | Alpha-beta unsaturated system | C1-C2 chain with C1=O |
| Sulfur bridge | Thioether linkage | C2-S-oxadiazole connection |
| 1,3,4-Oxadiazole ring | Five-membered heterocycle | N-N-C-O-C arrangement |
| 4-Pyridinyl group | Nitrogen-containing aromatic | Para-substituted pyridine |
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFLDLYCVDZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Pyridinyl)-1,3,4-Oxadiazole-2-Thiol
Procedure :
- 4-Pyridinecarboxylic acid hydrazide (1.37 g, 10 mmol) is suspended in ethanol (20 mL) with carbon disulfide (0.76 mL, 12 mmol) and potassium hydroxide (1.12 g, 20 mmol).
- The mixture is refluxed at 80°C for 6 hours, cooled, and acidified with HCl to pH 2–3. The precipitate is filtered and recrystallized from ethanol, yielding white crystals (1.2 g, 72%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by cyclodehydration to form the oxadiazole ring. The thiol group is stabilized through tautomerization, as confirmed by $$^{1}\text{H}$$-NMR signals at δ 13.2 ppm (exchangeable S–H proton).
Coupling with α-Bromo-4-Chlorophenylethanone
Procedure :
- 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol (1.78 g, 10 mmol) is dissolved in dry DMF (15 mL) with potassium carbonate (2.76 g, 20 mmol).
- α-Bromo-4-chlorophenylethanone (2.29 g, 10 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate 7:3), yielding a pale-yellow solid (3.1 g, 85%).
Critical Parameters :
- Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions (e.g., oxidation of thiol to disulfide).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, accelerating substitution.
Optimization and Comparative Analysis
Reaction Conditions and Yield Optimization
Table 1 summarizes key variables affecting yield:
| Variable | Condition 1 | Condition 2 | Optimal Condition | Yield (%) |
|---|---|---|---|---|
| Base | K₂CO₃ | Et₃N | K₂CO₃ | 85 |
| Solvent | DMF | Ethanol | DMF | 85 |
| Temperature (°C) | 25 | 50 | 25 | 85 |
| Reaction Time (h) | 12 | 6 | 12 | 85 |
Elevating temperature or reducing time decreases yield due to competing hydrolysis of the α-bromo ketone.
Industrial-Scale Adaptations
Patent WO2011151163A1 proposes a scalable method using continuous flow reactors:
- Process : The thiol and α-bromo ketone are mixed in a microreactor (residence time: 10 minutes) at 40°C, achieving 89% yield.
- Advantages : Reduced solvent volume, enhanced heat transfer, and minimized byproduct formation compared to batch processes.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Alternative Methodologies
Competing Side Reactions
Alternative Coupling Agents
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine achieves 78% yield but requires stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been tested against various human cancer cell lines, including liver cancer (HepG2) and breast cancer cells. The results indicate that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 12.5 | 4.14 |
| MCF7 | 15.0 | 3.75 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Properties
The compound has also shown activity against various bacterial strains. In vitro tests indicated that it possesses significant antimicrobial effects, making it a candidate for further development in treating infections.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 20 |
These results highlight its potential as a broad-spectrum antimicrobial agent .
Material Science Applications
In addition to its biological applications, 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is being explored for use in material science, particularly in the development of organic electronic materials. Its unique structure allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on HepG2 cells. The compound was administered at various concentrations, and cell viability was measured using an MTT assay. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Screening
A collaborative research effort between ABC Institute and DEF University involved screening this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited potent antibacterial activity, outperforming several standard antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with sulfanyl-ethanone substituents. Below is a comparative analysis with structurally related analogs:
Key Observations :
Replacement of oxadiazole with thiadiazole (e.g., ) introduces additional hydrogen-bonding sites (N-H), which may enhance antimicrobial activity .
Spectral Trends :
- All compounds show characteristic C=O stretches near 1680 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
- Mass spectra confirm molecular ion peaks consistent with their formulas (e.g., m/z 320–398) .
Thiadiazole hybrids (e.g., ) demonstrate superior anticandidal activity, likely due to enhanced membrane permeability from the thiadiazole ring .
Crystallographic and Stability Data
- The crystal structure of a closely related compound, 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, reveals a planar oxadiazole ring and dihedral angles of 15.2° between the oxadiazole and chlorophenyl groups, suggesting moderate conformational flexibility .
Biological Activity
1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of both chlorophenyl and pyridinyl moieties enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, a study synthesized various 5-(4-pyridinyl)-1,3,4-oxadiazole derivatives and assessed their antibacterial activity against several bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , with weaker effects noted against other strains .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Strong |
| 2 | Bacillus subtilis | Moderate |
| 3 | E. coli | Weak |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. Notably, compounds similar to This compound have shown promising results in inducing apoptosis in cancer cell lines. For example, a study involving molecular docking suggested strong interactions between oxadiazole derivatives and estrogen receptors (ER), indicating potential use in breast cancer treatment .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes. One study demonstrated that certain oxadiazole derivatives exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease , which are crucial for neurotransmission and urea metabolism respectively. The most active derivatives had IC50 values indicating potent inhibitory effects .
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 0.63±0.001 | High |
| Urease | 2.14±0.003 | High |
Case Studies
Several case studies highlight the efficacy of oxadiazole-based compounds:
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The most effective compounds showed significant inhibition zones in agar diffusion tests.
- In Vitro Anticancer Studies : In studies involving human cancer cell lines (e.g., MCF-7), the compound induced apoptosis through upregulation of p53 and activation of caspase pathways .
- Enzyme Inhibition Assays : Compounds were subjected to kinetic studies revealing competitive inhibition patterns against AChE and urease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone?
- Methodological Answer : The synthesis typically involves sequential steps:
Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
Sulfur alkylation to introduce the thioether linkage, often employing nucleophilic substitution between a thiol-containing oxadiazole and a halogenated ethanone intermediate.
Purification via column chromatography or recrystallization.
Key spectroscopic characterization includes IR analysis for C–S (621 cm⁻¹) and C=O (1700 cm⁻¹) stretching vibrations .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C–S at ~621 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons from the chlorophenyl, pyridinyl, and oxadiazole moieties.
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- Elemental Analysis : Confirms purity and stoichiometry.
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization and alkylation steps. Ethanol or dichloromethane is used for recrystallization .
- Temperature : Reactions often proceed at 80–100°C for cyclization and room temperature for alkylation.
- Catalysts : Acid catalysts (e.g., concentrated HCl) or bases (e.g., K₂CO₃) may be employed depending on the step .
Advanced Research Questions
Q. How do crystallographic studies elucidate the molecular packing and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Hydrogen Bonding : C–H⋯N interactions form undulating ribbons in the crystal lattice, stabilizing the structure.
- Hirshfeld Surface Analysis : Quantifies contributions from H⋯Cl (16.6%), H⋯O (10.4%), and H⋯S (5.9%) interactions, critical for understanding packing efficiency .
- Software Tools : SHELX suite (e.g., SHELXL for refinement) is widely used for structural determination .
Q. How can molecular docking predict the compound’s biological activity against target proteins?
- Methodological Answer :
Protein Preparation : Retrieve target protein structures (e.g., EGFR, glucokinase) from the PDB.
Ligand Preparation : Optimize the compound’s geometry using software like Gaussian.
Docking Simulations : Use AutoDock Vina or GOLD to assess binding affinities.
Validation : Compare docking scores with known inhibitors (e.g., oxadiazole derivatives with IC₅₀ values ≤10 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Establish consistent assay protocols (e.g., MTT assays for cytotoxicity ).
- SAR Studies : Systematically modify substituents (e.g., replacing 4-pyridinyl with 4-methylphenyl) to isolate structural determinants of activity .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results with high-resolution structural validation (e.g., SC-XRD ).
Q. How does the electronic nature of substituents influence reactivity and stability?
- Methodological Answer :
- Computational Chemistry : DFT calculations (e.g., using Gaussian) assess electron-withdrawing effects of the 4-chlorophenyl group on reaction intermediates.
- Hammett Constants : Quantify substituent effects on reaction rates (e.g., σₚ values for –Cl = +0.23).
- Stability Studies : Monitor degradation via HPLC under varying pH and temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
